(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
101411-67-0
VCID:
VC0011435
InChI:
InChI=1S/C31H40N2O17S/c1-7-16(33-11-51)29(41)50-24-18(10-45-14(4)34)48-27(30(42)9-17(36)22(32)21(26(30)38)28(39)40)23(37)25(24)49-20-8-19(44-6)31(43,13(3)47-20)12(2)46-15(5)35/h7,12-13,18-20,23-25,27,32,37-38,42-43H,8-10H2,1-6H3,(H,39,40)/b16-7-,32-22?
SMILES:
Molecular Formula:
C31H40N2O17S
Molecular Weight:
744.7 g/mol
(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
CAS No.: 101411-67-0
Cat. No.: VC0011435
Molecular Formula: C31H40N2O17S
Molecular Weight: 744.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101411-67-0 |
|---|---|
| Molecular Formula | C31H40N2O17S |
| Molecular Weight | 744.7 g/mol |
| IUPAC Name | 3-[4-[5-(1-acetyloxyethyl)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
| Standard InChI | InChI=1S/C31H40N2O17S/c1-7-16(33-11-51)29(41)50-24-18(10-45-14(4)34)48-27(30(42)9-17(36)22(32)21(26(30)38)28(39)40)23(37)25(24)49-20-8-19(44-6)31(43,13(3)47-20)12(2)46-15(5)35/h7,12-13,18-20,23-25,27,32,37-38,42-43H,8-10H2,1-6H3,(H,39,40)/b16-7-,32-22? |
| Standard InChI Key | VYCJZTYLSDXQFX-VFTCEFNKSA-N |
| Isomeric SMILES | C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S |
| Canonical SMILES | CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator